

Application Note: Quantification of Uridine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Uridine

Cat. No.: B3428704

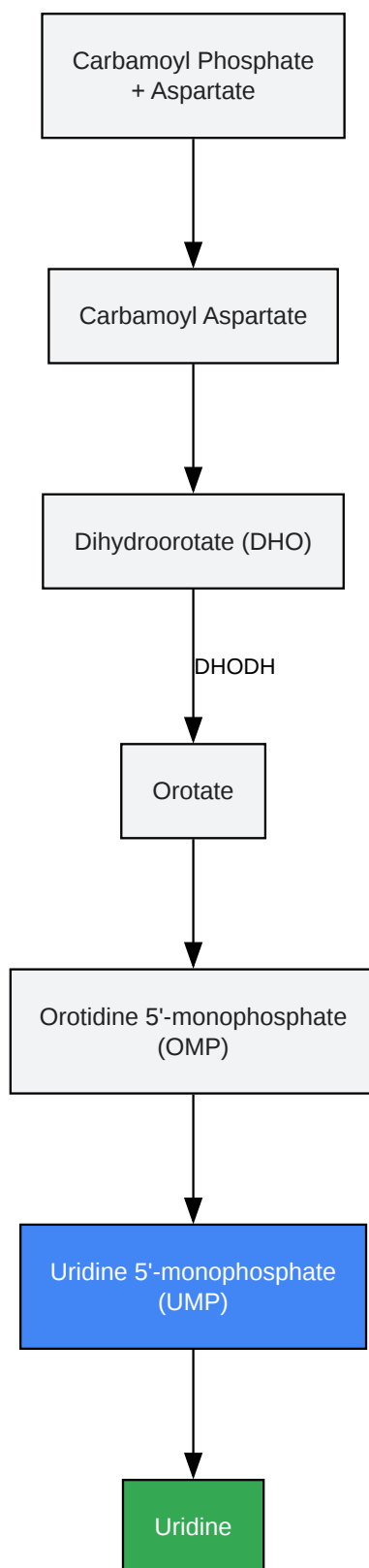
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Introduction

Uridine is a fundamental nucleoside, playing a critical role as an intermediate in the de novo and salvage pathways for pyrimidine biosynthesis, which are essential for the creation of DNA and RNA.[1] Consequently, **uridine** levels can serve as significant biomarkers. Monitoring **uridine** is particularly important during the development of drugs targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is a target in treatments for various cancers and immunological disorders.[1] This document outlines a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of **uridine** in human plasma.

Signaling Pathway Context: De Novo Pyrimidine Biosynthesis

The diagram below illustrates a simplified pathway for de novo pyrimidine synthesis, highlighting the role of key intermediates leading to the formation of **uridine** monophosphate (UMP), a precursor to **uridine**.



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Figure 1: Simplified De Novo Pyrimidine Biosynthesis Pathway.

Methodology Overview

The analytical approach employs a robust LC-MS/MS method for the accurate quantification of endogenous **uridine**. Due to the natural presence of **uridine** in biological matrices, a surrogate matrix approach using a bovine serum albumin (BSA) solution is utilized for the preparation of calibration standards and quality control samples.^[1] Authentic human plasma samples are processed using a simple and efficient protein precipitation technique after being spiked with a stable isotope-labeled internal standard ([¹⁵N₂]-**Uridine**) to ensure accuracy and precision.^{[1][2]}

Quantitative Data Summary

The validated LC-MS/MS method demonstrates excellent performance for the quantification of **uridine** in human plasma, as summarized in the table below.

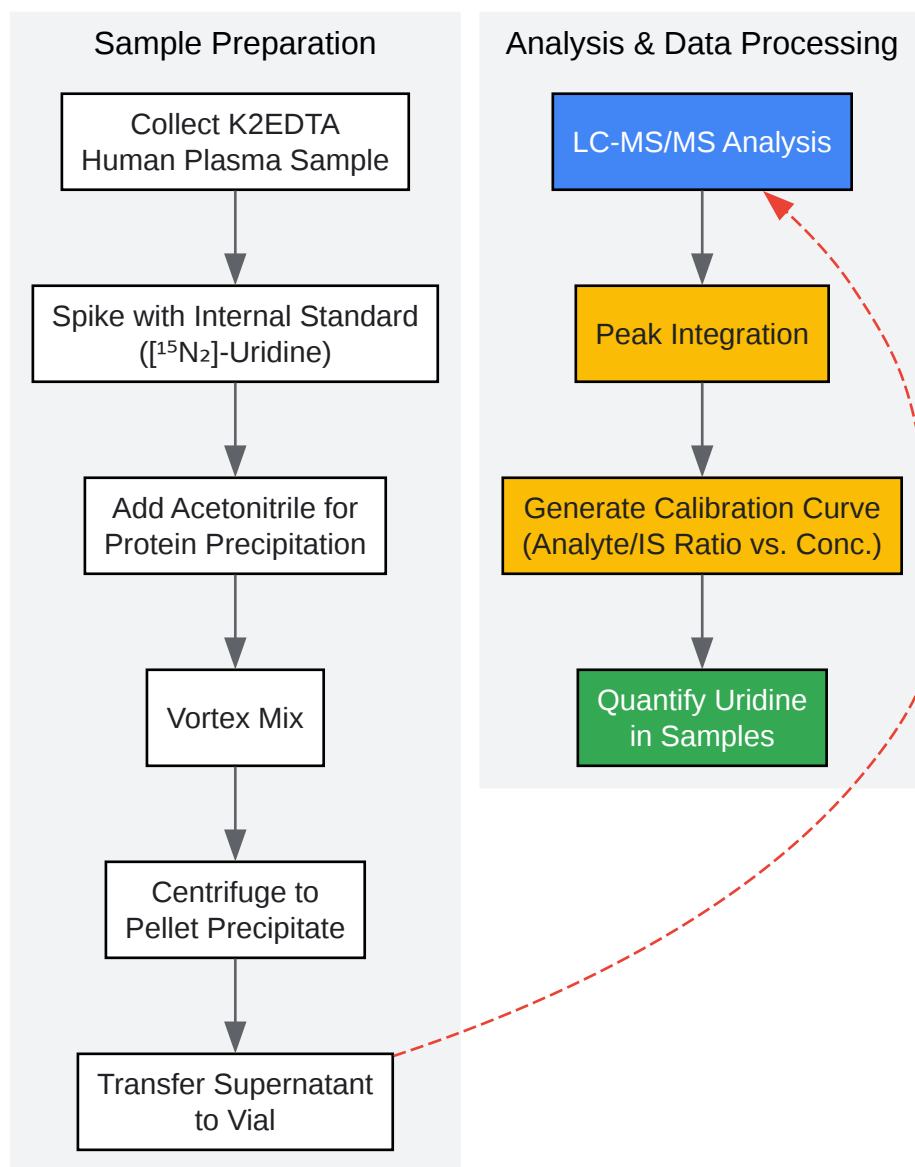
Parameter	Result	Reference
Linear Analytical Range	30.0 - 30,000 ng/mL	^[1]
Overall Accuracy	91.9% - 106%	^[1]
Inter-Assay Precision (%CV)	< 4.2%	^[1]
Room Temperature Stability	Stable for at least 24 hours in human plasma	^[1]
Freeze/Thaw Stability	Stable through five freeze/thaw cycles	^[1]
Long-Term Stability	Stable for 579 days at -20°C and 334 days at -70°C	^[1]

Protocols: Quantifying Uridine by LC-MS/MS

This section provides detailed protocols for sample preparation and analysis of **uridine** from human plasma.

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.



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Figure 2: General Experimental Workflow for **Uridine** Quantification.

Protocol 1: Uridine Quantification in Human Plasma

This protocol details the steps for preparing and analyzing human plasma samples.

1. Materials and Reagents

- **Uridine** analytical standard

- [1,3-¹⁵N₂]-**Uridine** (Stable Isotope Labeled-Internal Standard)[2]
- Bovine Serum Albumin (BSA) solution (for surrogate matrix)[1]
- Acetonitrile (ACN), LC-MS grade[3]
- Methanol (MeOH), LC-MS grade[3]
- Water, LC-MS grade[3]
- Formic Acid (FA) or Ammonium Acetate[3]
- K₂EDTA human plasma samples, stored at -70°C[1]

2. Preparation of Solutions

- Internal Standard (IS) Working Solution: Prepare a stock solution of [¹⁵N₂]-**Uridine** in a suitable solvent (e.g., 50:50 MeOH:Water). Dilute this stock to a working concentration for spiking into samples.
- Calibration Standards: Due to endogenous **uridine**, prepare calibration standards using a surrogate matrix (e.g., 4% BSA in water).[1] Serially dilute a high-concentration **uridine** stock solution into the surrogate matrix to create a calibration curve covering the range of 30.0 to 30,000 ng/mL.[1]

3. Sample Preparation Protocol

- Thaw plasma samples, calibration standards, and quality control samples on ice.
- For a 50 µL aliquot of each sample (plasma, standard, or QC), add a specified volume of the IS working solution.
- Vortex briefly to mix.
- Perform protein precipitation by adding an organic solvent, such as acetonitrile, typically at a 3:1 or 4:1 ratio (solvent:sample volume).[4]

- Vortex the samples vigorously for approximately 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]
- Carefully transfer the resulting supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

The following tables provide typical starting parameters for the chromatographic separation and mass spectrometric detection of **uridine**.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Condition
Column	C18 Reverse Phase Column (e.g., 2.1 x 50 mm, <3 µm)[5]
Mobile Phase A	Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid[5]
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40°C
Gradient	A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute uridine, followed by a wash and re-equilibration step.

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[6]
Analysis Mode	Multiple Reaction Monitoring (MRM)[7]
Capillary Voltage	~1.5 - 3.5 kV[6][8]
Ion Source Temp.	~275 - 320 °C[6][8]
Collision Gas	Argon
Uridine Precursor Ion (Q1)	m/z 245.1 [M+H] ⁺ [2]
Uridine Product Ion (Q3)	m/z 113.1 (corresponding to the uracil base)[6]
[¹⁵ N ₂]-Uridine Precursor (Q1)	m/z 247.1 [M+H] ⁺ [2]
[¹⁵ N ₂]-Uridine Product (Q3)	m/z 115.1
Collision Energy (CE)	Optimized for uridine fragmentation (e.g., ~26%) [6]

5. Data Analysis and Quantification

- Integrate the chromatographic peaks for both **uridine** and the internal standard ([¹⁵N₂]-**Uridine**) MRM transitions.
- Calculate the peak area ratio (**Uridine** Area / IS Area) for all standards and samples.
- Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
- Determine the concentration of **uridine** in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

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